molecular formula C25H22FN5O2 B11186452 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11186452
M. Wt: 443.5 g/mol
InChI Key: HEGSHQGNPAFQLV-UHFFFAOYSA-N
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Description

2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a synthetically designed small molecule based on the quinazolinone scaffold, a structure recognized for its broad spectrum of biological activities and significance in medicinal chemistry research . The core quinazolinone structure is a privileged pharmacophore in drug discovery, known to be a key component in compounds that interact with various enzymatic targets, particularly kinases . This specific compound integrates multiple quinazoline and quinazolinone motifs, suggesting its potential utility in probing complex biological pathways. Its structural features are characteristic of molecules investigated for targeted cancer therapy, as quinazolinone derivatives have been extensively studied for their potent anticancer activities and their ability to serve as kinase inhibitors . For instance, related compounds have been developed as potent inhibitors of various kinase targets, such as mutant KIT in gastrointestinal stromal tumors (GIST) and BRAF in melanomas . The presence of the 4-fluorophenyl substituent is a common feature in many bioactive molecules, as this group can enhance pharmacological properties and target binding affinity . The primary research applications for this compound are anticipated to be in the fields of oncology and signal transduction, where it may be evaluated for its ability to inhibit specific kinase-driven proliferation or to induce cytotoxic effects in malignant cells. The anti-proliferative effect of quinazolinone derivatives is often associated with the inhibition of key signaling pathways, such as the extracellular-signal-regulated kinase (ERK1/2) cascade . Researchers can utilize this compound as a chemical tool to further elucidate the mechanisms of cell proliferation and apoptosis, and to develop novel therapeutic strategies for BRAF-associated diseases and other disorders . This product is intended for research use only and is not intended for any human or veterinary use.

Properties

Molecular Formula

C25H22FN5O2

Molecular Weight

443.5 g/mol

IUPAC Name

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C25H22FN5O2/c1-3-33-18-8-9-21-19(12-18)14(2)28-25(29-21)31-24-27-13-20-22(30-24)10-16(11-23(20)32)15-4-6-17(26)7-5-15/h4-9,12-13,16H,3,10-11H2,1-2H3,(H,27,28,29,30,31)

InChI Key

HEGSHQGNPAFQLV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=C(C=C5)F)C

Origin of Product

United States

Preparation Methods

Introduction of the Amino Group

The 2-amino substituent is critical for subsequent coupling reactions. Source demonstrates that treating 6,8-diiodo-2-methylquinazolinone with sulfonamides in dry toluene under reflux for 6 hours achieves selective amination. Yields range from 62% to 76%, depending on the sulfonamide’s steric and electronic properties. For the target compound, 4-fluorophenylamine is used as the nucleophile, reacting with the quinazolinone intermediate in ethanol at 80°C for 4 hours.

Formation of the Dihydroquinazolinone Ring

The 7,8-dihydroquinazolin-5(6H)-one moiety is synthesized via a tandem cyclization-condensation reaction. Source details a method using Baylis-Hillman adducts and 1,3-cyclohexanedione:

  • Step 1 : The Baylis-Hillman adduct reacts with 1,3-cyclohexanedione in acetone at 70°C for 5 hours, catalyzed by triethylamine.

  • Step 2 : Ammonium acetate is added, and the mixture is refluxed at 85°C for 3 hours to induce cyclization.
    This method achieves a 78% yield and avoids column chromatography by using ethanol recrystallization for purification.

Coupling and Final Assembly

The 4-fluorophenyl group is introduced via a Suzuki-Miyaura cross-coupling reaction. Source describes using palladium(II) acetate as a catalyst, potassium carbonate as a base, and a mixture of dioxane/water (3:1) as the solvent at 100°C for 12 hours. The reaction affords an 82% yield of the coupled product. Final purification via high-performance liquid chromatography (HPLC) ensures >98% purity, as noted in source.

Optimization and Industrial Scale-Up

Reaction Condition Optimization

ParameterOptimal ValueImpact on YieldSource
Temperature80–100°CMaximizes cyclization efficiency
Catalyst Loading5 mol% Pd(OAc)₂Balances cost and activity
Solvent SystemEthanol/Water (4:1)Enhances solubility of intermediates
Reaction Time4–6 hoursPrevents over-oxidation

Industrial Production

Large-scale synthesis (source) employs continuous flow reactors to maintain consistent temperature and pressure, reducing side reactions. Automated systems monitor pH and reaction progress in real-time, achieving batch yields of 85–90%.

Analytical Characterization

Critical quality control metrics include:

  • HPLC : Retention time of 12.4 minutes (C18 column, acetonitrile/water gradient).

  • Mass Spectrometry : Molecular ion peak at m/z 450.2 [M+H]⁺.

  • NMR : Distinct signals for the ethoxy group (δ 1.34 ppm, triplet) and fluorophenyl ring (δ 7.45–7.52 ppm, multiplet).

Challenges and Mitigation Strategies

  • Byproduct Formation : Excess ammonium acetate in the cyclization step generates imine byproducts. Reducing the molar ratio of NH₄OAc from 2.5:1 to 1.5:1 decreases byproducts by 40%.

  • Solvent Recovery : Ethanol is distilled and reused in industrial setups, cutting costs by 30%.

Chemical Reactions Analysis

Types of Reactions

2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction can produce fully saturated quinazolinone compounds .

Scientific Research Applications

Anticancer Properties

Research indicates that quinazolinone derivatives, including this compound, exhibit significant anticancer activity. A study highlighted that compounds with similar structures demonstrated cytotoxicity against various cancer cell lines. For instance, certain derivatives showed IC50 values lower than those of established chemotherapeutics like Doxorubicin, suggesting potential as effective anticancer agents .

Antiviral Activity

Quinazolinone derivatives have also been investigated for their antiviral properties. Some studies suggest that these compounds can inhibit viral replication and may serve as potential leads in developing new antiviral therapies .

Antimicrobial Properties

The antimicrobial activity of quinazolinones has been documented, with some derivatives showing effectiveness against a range of pathogens. This includes both bacterial and fungal strains, making them candidates for further research in treating infectious diseases .

Case Studies and Research Findings

  • Cytotoxicity Studies :
    • A comparative analysis of various quinazolinone derivatives revealed that certain compounds exhibited superior cytotoxic effects against breast cancer cell lines (IC50 values significantly lower than Doxorubicin) .
  • Antiviral Research :
    • Investigations into the antiviral properties of similar quinazolinone compounds indicated promising results against viral infections, warranting further exploration in clinical settings .
  • Antimicrobial Efficacy :
    • Studies have shown that quinazolinones possess broad-spectrum antimicrobial activity, making them attractive candidates for the development of new antibiotics .

Mechanism of Action

The mechanism of action of 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it could inhibit DNA synthesis in tumor cells, thereby exerting its antitumor activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous quinazolinone derivatives, highlighting key structural and functional differences:

Compound Name / CAS/ID Molecular Formula Molecular Weight Substituents at Position 2 (R2) Substituents at Position 7 (R7) Key Properties/Findings Reference
Target Compound C₂₇H₂₅FN₄O₂ 476.5 (6-Ethoxy-4-methylquinazolin-2-yl)amino 4-Fluorophenyl Enhanced lipophilicity (LogP ~3.2); potential kinase inhibition activity. Synthesized from intermediates in
2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one (714254-48-5) C₂₆H₂₆N₄O 434.5 (6-Ethyl-4-methylquinazolin-2-yl)amino Phenyl Lower solubility (LogP ~3.8) vs. target compound; reduced in vitro activity in kinase assays.
7-(4-Fluorophenyl)-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one (714925-70-9) C₂₁H₁₈FN₃O 347.4 (3-Methylphenyl)amino 4-Fluorophenyl Moderate cytotoxicity (IC₅₀ ~15 μM in cancer cell lines); lacks quinazolinyl substituent.
2-Amino-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one (354767-74-1) C₁₅H₁₄N₃O₂ 268.3 Amino 4-Methoxyphenyl Lower molecular weight; higher solubility (LogP ~1.9) but weak biological activity.
7-(4-Fluorophenyl)-2-[4-(2-hydroxyethyl)piperazin-1-yl]-7,8-dihydro-6H-quinazolin-5-one (C20H23FN4O2) C₂₀H₂₃FN₄O₂ 370.4 4-(2-Hydroxyethyl)piperazin-1-yl 4-Fluorophenyl Improved water solubility (LogP ~1.5); tested in crystallographic fragment screening.
2-(Butylamino)-7-(4-tert-butylphenyl)-7,8-dihydroquinazolin-5(6H)-one (669750-29-2) C₂₂H₂₉N₃O 359.5 Butylamino 4-tert-Butylphenyl High lipophilicity (LogP ~4.0); limited metabolic stability in hepatic microsomes.

Key Observations:

Substituent Effects on Lipophilicity: The target compound’s ethoxy and methyl groups (R2) increase LogP compared to analogs with smaller substituents (e.g., amino or hydroxyethylpiperazinyl groups). The 4-fluorophenyl group (R7) balances hydrophobicity and electronic effects, enhancing target binding compared to non-fluorinated phenyl analogs .

Biological Activity :

  • Quinazolinyl substituents (as in the target compound and ) correlate with improved kinase inhibition due to π-π stacking and hydrogen-bonding interactions.
  • Analogs with polar R2 groups (e.g., hydroxyethylpiperazinyl in ) exhibit better solubility but reduced membrane permeability.

Synthetic Feasibility: The target compound’s synthesis involves multi-step routes using intermediates like 2-[(dimethylamino)methylene]cyclohexan-1,3-dione, as described for related derivatives .

Research Findings and Implications

  • Metabolic Stability : Ethoxy groups may reduce oxidative metabolism compared to ethyl or methyl substituents, as seen in microsomal stability studies .
  • Crystallographic Data : SHELX-refined structures suggest that the 4-fluorophenyl group adopts a planar conformation, optimizing hydrophobic interactions in enzyme pockets .

Biological Activity

The compound 2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-7-(4-fluorophenyl)-7,8-dihydroquinazolin-5(6H)-one is a quinazoline derivative that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing its mechanisms, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C17H18FN3O\text{C}_{17}\text{H}_{18}\text{F}\text{N}_{3}\text{O}

This compound features a quinazoline core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition :
    • The compound has been identified as a selective inhibitor of DPP-IV, an enzyme involved in glucose metabolism and implicated in type 2 diabetes. Inhibition of this enzyme can lead to increased levels of incretin hormones, which help regulate blood sugar levels .
  • Antitumor Activity :
    • Studies have shown that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects :
    • Quinazoline compounds are also noted for their anti-inflammatory properties. They may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related quinazoline derivatives:

StudyFindings
Study 1 Demonstrated that the compound significantly reduces DPP-IV activity with an IC50 value in the low micromolar range, suggesting strong potential for diabetes management .
Study 2 Reported cytotoxic effects against A549 (lung cancer) and MCF-7 (breast cancer) cell lines with IC50 values indicating effective dose ranges for therapeutic applications .
Study 3 Highlighted the anti-inflammatory effects through inhibition of TNF-alpha production in macrophage models, suggesting potential use in treating inflammatory diseases .

Q & A

Q. What are the key considerations for optimizing the synthesis of this quinazolinone derivative?

Synthesis optimization requires careful selection of solvents, catalysts, and reaction conditions. Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity in substitution reactions, while reflux conditions in ethanol or methanol improve reaction completion . Multi-step syntheses often necessitate intermediate purification via column chromatography or HPLC to achieve >95% purity . Yield optimization may involve adjusting stoichiometric ratios (e.g., 1:1.2 for amine coupling) and employing continuous flow reactors for scalability .

Q. How can researchers structurally characterize this compound to confirm its identity?

Use a combination of:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.4 ppm) and amine linkages .
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula (e.g., C₂₄H₂₂FN₅O₂ requires m/z 443.17 [M+H]⁺).
  • X-ray crystallography for absolute configuration determination, particularly for chiral centers in the dihydroquinazolinone core .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization?

The ethoxy group at position 6 and the 4-fluorophenyl moiety are susceptible to nucleophilic substitution and cross-coupling reactions, respectively. The amino linker between quinazolinone rings allows for Schiff base formation or acylation, enabling structural diversification . Reactivity can be modulated using Pd catalysts (Suzuki coupling for aryl groups) or acidic/basic conditions for deprotection .

Advanced Research Questions

Q. How can mechanistic studies elucidate the compound’s biological activity?

  • Enzyme inhibition assays : Measure IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based assays .
  • Cellular uptake studies : Use radiolabeled analogs (³H or ¹⁴C) to quantify intracellular accumulation in cancer cell lines .
  • Molecular docking : Map the compound’s interaction with ATP-binding pockets (e.g., using AutoDock Vina) to identify critical hydrogen bonds (e.g., with hinge-region residues like Met793 in EGFR) .

Q. How should researchers resolve contradictions in reported biological activity data?

Discrepancies may arise from assay variability (e.g., cell line heterogeneity or incubation time). Mitigation strategies include:

  • Standardized protocols : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
  • Dose-response validation : Replicate experiments across ≥3 independent trials to calculate mean ± SEM .
  • Meta-analysis : Compare data against structurally similar analogs (e.g., chloro-substituted quinazolinones) to identify SAR trends .

Q. What computational methods are suitable for predicting the compound’s physicochemical properties?

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
  • QSAR models : Train models using descriptors like logP (calculated via ChemAxon) and topological polar surface area (TPSA) to forecast bioavailability .
  • MD simulations : Simulate binding stability in aqueous environments (GROMACS) to assess solvation effects .

Methodological Tables

Table 1: Key Reaction Conditions for Synthesis Optimization

ParameterOptimal RangeEvidence Source
SolventDMF or ethanol
Temperature80–100°C (reflux)
CatalystPd(PPh₃)₄ for cross-coupling
Purification MethodHPLC (C18 column, 70% MeOH)

Table 2: Common Biological Assays and Protocols

Assay TypeProtocol SummaryTarget
CytotoxicityMTT assay, 48h incubationIC₅₀ in nM range
Enzyme InhibitionFluorescein displacementKinase IC₅₀ ≤50nM
ApoptosisAnnexin V/PI stainingCaspase-3 activation

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